

# Commercial availability of 3-(2-AMINOETHYL)-5-NITROINDOLE

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## Compound of Interest

*Compound Name:* 3-(2-AMINOETHYL)-5-NITROINDOLE  
*CAS No.:* 55747-72-3  
*Cat. No.:* B1585162

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## Technical Monograph: 3-(2-Aminoethyl)-5-Nitroindole

### Commercial Availability, Synthesis Strategy, and Application Protocols

#### Part 1: Executive Summary & Supply Landscape

**3-(2-Aminoethyl)-5-nitroindole** (CAS: 55747-72-3), commonly known as 5-Nitrotryptamine, is a specialized indole derivative used primarily as a chemical probe in serotonin (5-HT) receptor research and as a critical intermediate for photoaffinity labeling reagents (e.g., 5-azidotryptamine).

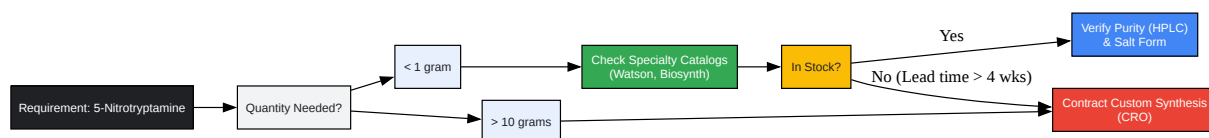
Unlike its methoxy- or hydroxy- analogs (5-MeO-DMT, Serotonin), 5-nitrotryptamine is not a commodity chemical. It typically resides in the "Make-to-Order" or "Tier 3 Specialty" inventory of most major catalogs.

## Commercial Availability Status

Parameter	Status	Notes
Stock Status	Low / Intermittent	Rarely held in bulk stock. Most listings are "Inquire."
Primary Vendors	Specialty Synthesis Houses	Watson International, Biosynth, Enamine, ChemicalBook aggregators.
Lead Time	2–6 Weeks	Often requires fresh synthesis upon order.
Purity Standard	>95% (HPLC)	Nitro groups can degrade; fresh re-certification is recommended.
Cost Tier	High (\$)	Due to low volume and synthesis complexity (see Section 3).

## Procurement Decision Logic

The following decision tree outlines the optimal sourcing strategy based on research needs.



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Figure 1: Strategic sourcing workflow for 5-nitrotryptamine. High-volume requests (>10g) almost always require custom synthesis due to shelf-stability concerns.

## Part 2: Chemical Profile & Technical Specifications

Researchers must distinguish the target compound from its common precursors (5-nitroindole) and metabolic analogs.

Property	Specification
Chemical Name	3-(2-Aminoethyl)-5-nitroindole
Synonyms	5-Nitrotryptamine; 2-(5-Nitro-1H-indol-3-yl)ethanamine
CAS Number	55747-72-3
Molecular Formula	C <sub>10</sub> H <sub>11</sub> N <sub>3</sub> O <sub>2</sub>
Molecular Weight	205.21 g/mol
Appearance	Yellow to orange powder (Nitro group chromophore)
Solubility	Soluble in DMSO, DMF; limited solubility in water (unless as HCl salt)
Stability	Light sensitive (store in amber vials); Hygroscopic (if salt form)

Critical Quality Attribute (CQA): The presence of 5-aminotryptamine is a common impurity. This results from over-reduction during synthesis (see Section 3). HPLC analysis must specifically resolve the Nitro (NO<sub>2</sub>) vs. Amino (NH<sub>2</sub>) peak.

## Part 3: Synthesis & Manufacturing (The "Expert" Perspective)

Understanding the synthesis is crucial for troubleshooting purity issues. There are two main routes. The "Standard" route often fails for this specific compound, leading to supply shortages.

### Route A: The "Trap" (Oxalyl Chloride Route)

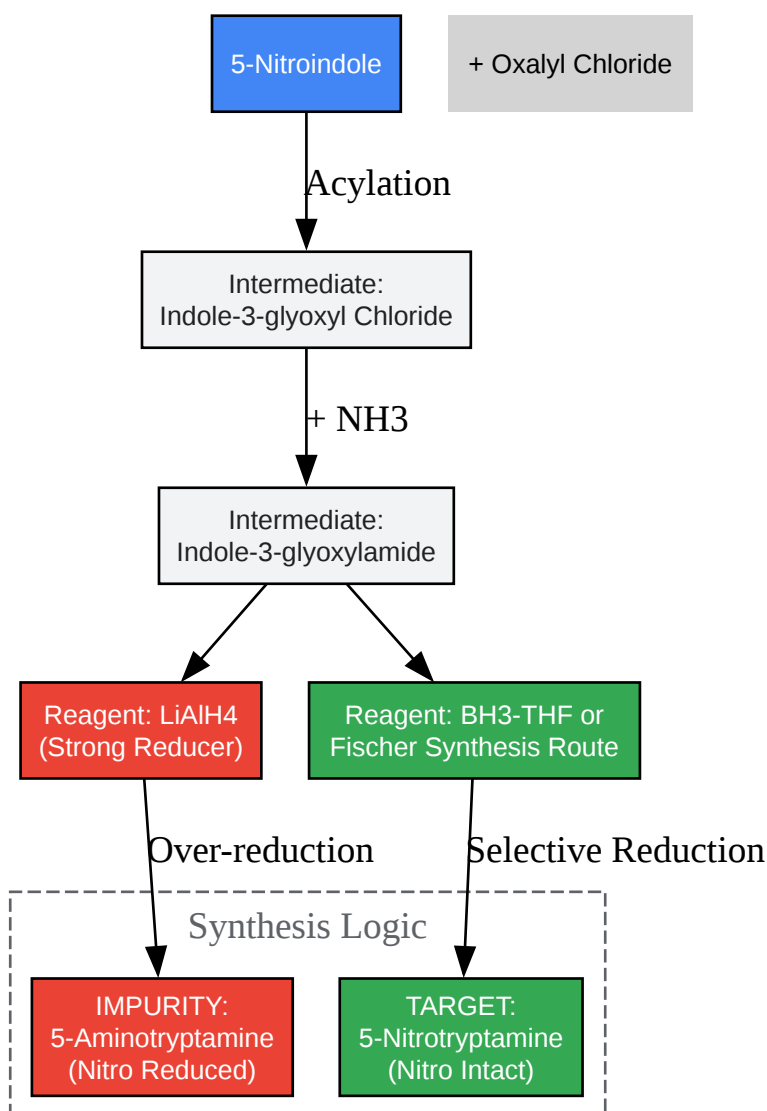
Most tryptamines are made by reacting the indole with oxalyl chloride followed by reduction with Lithium Aluminum Hydride (LiAlH<sub>4</sub>).

- The Problem:  $\text{LiAlH}_4$  is a non-selective reducing agent. It will reduce the amide side chain AND the aromatic nitro group, converting 5-nitrotryptamine into 5-aminotryptamine.
- Result: Vendors using standard protocols will fail to deliver the correct product.

## Route B: The "Expert" Route (Fischer Indole or Substitution)

To retain the nitro group, specific pathways must be used:

- Fischer Indole Synthesis: Reacting 4-nitrophenylhydrazine with 4-aminobutyraldehyde diethyl acetal. This builds the indole ring around the nitro group, avoiding harsh reduction steps.
- Nucleophilic Substitution: Reacting 5-nitroindole with oxalyl chloride, but using a selective reducing agent (e.g., Borane-THF or catalytic hydrogenation with specific poisoning) or converting 3-(2-chloroethyl)-5-nitroindole to the amine.



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Figure 2: Synthetic pathway comparison. The choice of reducing agent determines whether the critical nitro group is preserved.

## Part 4: Applications & Experimental Protocols

### 5-HT Receptor Probing

The nitro group at position 5 is strongly electron-withdrawing, contrasting with the electron-donating hydroxyl (5-HT) or methoxy (5-MeO-DMT) groups. This makes 5-nitrotryptamine a vital tool for studying:

- Electronic binding requirements of the serotonin receptor pocket.
- Fluorescence Quenching: The nitro group quenches intrinsic tryptophan fluorescence, allowing it to act as a "dark" probe in competitive binding assays.

## Precursor for Photoaffinity Labeling

5-Nitrotryptamine is the immediate precursor to 5-Azidotryptamine.

- Protocol: 5-Nitrotryptamine is reduced to 5-aminotryptamine (intentionally) and then diazotized to form the azide.
- Utility: The azide cross-links to the receptor upon UV irradiation, permanently mapping the binding site.

## Handling & Safety Protocol

- Hazards: As a nitro-aromatic amine, treat as a potential mutagen (Ames positive).
- Storage: Store at -20°C under argon. The free base oxidizes rapidly; the Hydrochloride (HCl) salt is preferred for stability.

## References

- Watson International. (n.d.). Product Catalog: **3-(2-Aminoethyl)-5-nitroindole** (CAS 55747-72-3). Retrieved from [[Link](#)]
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